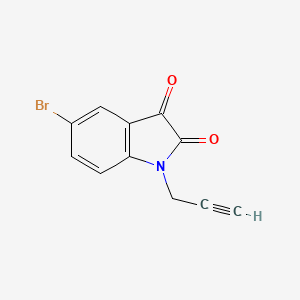

5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione

Description

5-Bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione is an isatin derivative characterized by a bromine substituent at position 5 of the indole ring and a propargyl (prop-2-yn-1-yl) group at position 1. Isatin derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antimalarial activities . The propargyl group introduces a rigid alkyne moiety, which may enhance metabolic stability and influence molecular interactions in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-prop-2-ynylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h1,3-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGGOCHTMCUPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves several steps:

Chemical Reactions Analysis

5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex indole derivatives.

Reduction: Reduction reactions can convert the dihydroindole-2,3-dione core to other functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential antiviral , anticancer , and anti-inflammatory properties. Research indicates that derivatives of this compound can interact with various biological targets, making them candidates for drug development:

- Anticancer Activity : Some studies highlight its effectiveness in inhibiting cancer cell proliferation. For instance, derivatives synthesized from this compound showed significant antiproliferative effects against specific cancer cell lines .

- Antibacterial Properties : The compound exhibits notable antibacterial activity against gram-positive and gram-negative bacteria. Its derivatives have been tested for their minimum inhibitory concentration (MIC), demonstrating effectiveness against strains such as E. coli and Staphylococcus aureus .

Chemical Synthesis

5-Bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione is utilized in various synthetic pathways:

- Building Block for Indole Derivatives : Its structure allows it to be modified into other biologically active compounds through substitution reactions, oxidation, and reduction processes .

- Catalyzed Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth using derivatives of the compound with MIC values indicating strong activity against various cancer types. |

| Study 2 | Antibacterial Properties | Found effective against both gram-positive and gram-negative bacteria with varying MIC values; highlighted potential for therapeutic applications in infectious diseases. |

| Study 3 | Synthetic Applications | Discussed the compound's role as a precursor in synthesizing complex heterocycles with potential pharmaceutical applications. |

Mechanism of Action

The mechanism of action of 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The propargyl group distinguishes this compound from analogues with allyl (prop-2-en-1-yl) or alkyl chains. Key comparisons include:

- Propargyl vs. Allyl: The allyl-substituted analogue exhibits a dihedral angle of 89.2° between the allyl plane and the fused indole ring, creating a non-planar conformation .

- Bromine vs. Other Halogens : Bromine’s larger atomic radius compared to chlorine or fluorine may increase electron-withdrawing effects, influencing reactivity and binding affinity in biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") has been utilized for similar compounds. A representative protocol (adapted from related indole derivatives) involves dissolving the bromo-indole precursor in a PEG-400/DMF mixture, adding CuI as a catalyst, and reacting with a terminal alkyne (e.g., 1-ethynylbenzene derivatives). The reaction is stirred for 12 hours, followed by extraction with ethyl acetate, solvent removal, and purification via flash chromatography (70:30 ethyl acetate/hexane). Yield optimization may require adjusting catalyst loading or solvent ratios .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography resolves the fused-ring planarity and substituent orientation. For instance, the allyl/propargyl group in related structures exhibits a dihedral angle of ~89° relative to the indole ring, impacting conformational stability .

- NMR spectroscopy : and NMR confirm substitution patterns. For example, the propargyl proton typically resonates at δ ~2.5–3.5 ppm, while carbonyl carbons appear at δ ~170–180 ppm in NMR .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., [M+H]+ at m/z 427.0757 for analogous compounds) .

Q. What safety precautions are critical during handling?

- Methodological Answer : While specific safety data for this compound is limited, brominated indoles generally require:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Avoidance of direct contact due to potential mutagenicity (common with halogenated aromatics).

- Proper waste disposal protocols for halogenated organics. Refer to analogous compounds’ SDS for guidance .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in propargyl-substituted indole synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while PEG-400 enhances reaction kinetics in CuAAC .

- Catalyst screening : Testing alternatives to CuI (e.g., Ru-based catalysts) may reduce side reactions.

- Temperature control : Elevated temperatures (e.g., 50–70°C) accelerate cycloaddition but may degrade heat-sensitive intermediates.

- Purification : Gradient elution in flash chromatography (e.g., hexane → ethyl acetate) improves separation of polar byproducts .

Q. What strategies address contradictory crystallographic data regarding substituent orientation?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculations can predict dihedral angles and compare with experimental X-ray data to resolve discrepancies .

- Variable-temperature XRD : Assess conformational flexibility by analyzing crystal structures at different temperatures.

- Dynamic NMR : Monitor rotational barriers of the propargyl group to explain deviations from ideal planarity .

Q. How does bromine substitution influence the compound’s pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with halogens (Cl, I) or electron-withdrawing groups (NO) at the 5-position. Compare binding affinities in enzyme inhibition assays (e.g., kinase or oxidoreductase targets) .

- Metabolic stability : Bromine’s electronegativity may reduce oxidative metabolism, enhancing bioavailability. Test via in vitro microsomal assays (e.g., human liver microsomes) .

Q. What advanced techniques elucidate reaction mechanisms in propargyl functionalization?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Use deuterated propargyl reagents to identify rate-determining steps.

- In situ spectroscopy : Monitor reaction progress via IR or Raman to detect intermediates (e.g., Cu-acetylide complexes in CuAAC) .

- Electrospray ionization mass spectrometry (ESI-MS) : Capture transient species in the gas phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.